![molecular formula C19H21FN2O3S B2711973 (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109442-00-2](/img/structure/B2711973.png)
(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analyses and Conformational Studies
The study of similar azabicyclo[3.2.1]octane derivatives, such as the compound reported by Yang et al., focuses on the conformational analysis of the fused piperidine and pyrrolidine rings, which exhibit chair and envelope conformations, respectively. This structural insight is crucial for understanding the interaction of such compounds with biological targets or their behavior in various chemical environments (Li-min Yang et al., 2008).
Synthesis and Chemical Reactions
Research on the synthesis and functionalization of azabicyclo compounds, such as the work by Ōae et al., provides methodologies for the oxidation of sulfides to sulfoxides, illustrating the chemical versatility of these structures for further modifications (S. Ōae et al., 1966). Similarly, the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives by Martens and Lübben shows their utility in asymmetric syntheses, demonstrating their role in producing chiral compounds (J. Martens & S. Lübben, 1991).
Electrophilic Fluorination
The development of electrophilic fluorination techniques using azabicyclo salts, as reported by Lal, highlights the potential of azabicyclo[3.2.1]octane derivatives in introducing fluorine atoms into organic molecules, a critical step in the synthesis of many pharmaceutical and agrochemical compounds (G. Lal, 1993).
Pharmacological Applications
While directly related research on the specific chemical entity "(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane" was not identified, the exploration of structurally related compounds in pharmacology, such as the synthesis and evaluation of azatropane derivatives for their affinity at dopamine and serotonin receptors by Singh et al., suggests potential applications in drug discovery and development (R. Singh et al., 2007).
properties
IUPAC Name |
8-(4-fluoro-3-methylphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13-9-18(6-7-19(13)20)26(23,24)22-14-4-5-15(22)11-17(10-14)25-16-3-2-8-21-12-16/h2-3,6-9,12,14-15,17H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSLOWICEWHHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane |
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